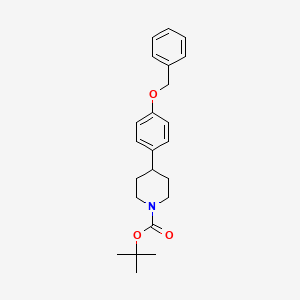

tert-Butyl 4-(4-(benzyloxy)phenyl)piperidine-1-carboxylate

Descripción general

Descripción

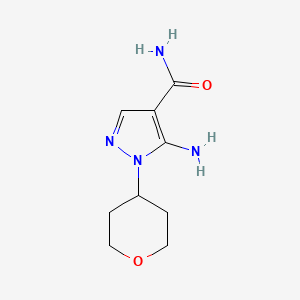

“tert-Butyl 4-(4-(benzyloxy)phenyl)piperidine-1-carboxylate” is a compound with the molecular formula C23H29NO3 . It is used as an intermediate in the manufacture of fentanyl and its related derivatives .

Molecular Structure Analysis

The molecular structure of “this compound” is defined by its molecular formula, C23H29NO3. The average mass of the molecule is 367.481 Da and the monoisotopic mass is 367.214752 Da .Aplicaciones Científicas De Investigación

Synthetic Applications and Environmental Considerations

Synthetic Routes and Pharmaceutical Applications

This compound is significant in the synthesis of pharmaceuticals, such as Vandetanib, through complex chemical transformations involving substitution, deprotection, and cyclization processes. The optimized synthetic routes offer higher yields and commercial value in industrial production, showcasing its utility in the pharmaceutical sector (Mi, 2015).

Environmental Presence and Toxicity of Synthetic Phenolic Antioxidants (SPAs)

Although not directly related to the compound , studies on SPAs, which share some structural similarities, highlight concerns over environmental pollution and human exposure. These substances, found in various matrices, have been linked to potential health risks such as endocrine disruption and carcinogenic effects. Research emphasizes the need for novel SPAs with reduced toxicity and environmental impact (Liu & Mabury, 2020).

Applications in N-Heterocycle Synthesis

Chiral sulfinamides, including tert-butanesulfinamide, are pivotal in the stereoselective synthesis of N-heterocycles, a core structural component in many natural products and therapeutics. The methodologies involving these sulfinamides enable the creation of diverse piperidines and pyrrolidines, demonstrating the broad utility of tert-substituted compounds in medicinal chemistry (Philip et al., 2020).

Innovations in Material Science

- Plastic Scintillators Development: Research into plastic scintillators based on polymethyl methacrylate, incorporating various luminescent dyes, has shown that replacing traditional solvents with alternatives like 1,3-divinylbenzene does not affect scintillation efficiency or stability. This indicates a potential for tert-butyl based compounds in improving material properties for radiation detection technologies (Salimgareeva & Kolesov, 2005).

Safety and Hazards

Direcciones Futuras

The future directions for “tert-Butyl 4-(4-(benzyloxy)phenyl)piperidine-1-carboxylate” are likely tied to its use in the synthesis of fentanyl and its analogues. As these substances continue to be of interest in the medical community, research into more efficient and safe synthesis methods, including the use of this compound, is likely to continue .

Mecanismo De Acción

Target of Action

Compounds containing piperazine rings, such as this one, are known to interact with a wide range of biological targets due to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the ring .

Mode of Action

It is known that the piperazine ring’s conformational flexibility and polar nitrogen atoms enhance favorable interactions with macromolecules .

Biochemical Pathways

It is known that piperazine derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, mannich bases, schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .

Pharmacokinetics

The piperazine ring’s easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties make it an important synthetic strategy in the field of drug discovery .

Result of Action

Compounds containing piperazine rings have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .

Action Environment

It is known that the compound is considered hazardous by the 2012 osha hazard communication standard .

Análisis Bioquímico

Biochemical Properties

tert-Butyl 4-(4-(benzyloxy)phenyl)piperidine-1-carboxylate plays a significant role in biochemical reactions, particularly as a semi-flexible linker in the development of PROTAC® (Proteolysis Targeting Chimeras) for targeted protein degradation . This compound interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of ternary complexes that promote the ubiquitination and subsequent degradation of target proteins. The nature of these interactions involves the binding of this compound to specific protein targets, thereby modulating their activity and stability.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to modulate the activity of key signaling proteins, leading to alterations in downstream signaling cascades. Additionally, this compound can impact gene expression by influencing transcription factors and other regulatory proteins, thereby affecting cellular responses and metabolic processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . It acts as a linker in PROTAC® development, facilitating the recruitment of E3 ubiquitin ligases to target proteins. This interaction leads to the ubiquitination and subsequent proteasomal degradation of the target proteins. Additionally, this compound can inhibit or activate enzymes involved in various biochemical pathways, further modulating cellular functions and gene expression.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function . This compound exhibits stability under specific storage conditions, but it may undergo degradation over time, affecting its efficacy in biochemical assays. Long-term studies have shown that this compound can have sustained effects on cellular processes, including prolonged modulation of protein activity and gene expression.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . Low to moderate doses have been shown to effectively modulate target protein activity without causing significant adverse effects. High doses of this compound can lead to toxic or adverse effects, including disruptions in cellular homeostasis and potential toxicity to vital organs. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its optimal biochemical effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . This compound can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism. The metabolic pathways of this compound involve its conversion to active metabolites that can further modulate biochemical reactions and cellular functions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity . This compound interacts with specific transporters and binding proteins that facilitate its uptake and localization within cells. The distribution of this compound can affect its concentration in different cellular compartments, influencing its efficacy and activity.

Subcellular Localization

The subcellular localization of this compound is essential for its function and activity . This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. The localization of this compound within subcellular structures can impact its interactions with biomolecules and its overall biochemical effects.

Propiedades

IUPAC Name |

tert-butyl 4-(4-phenylmethoxyphenyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29NO3/c1-23(2,3)27-22(25)24-15-13-20(14-16-24)19-9-11-21(12-10-19)26-17-18-7-5-4-6-8-18/h4-12,20H,13-17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAMAOAKAEZPBBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=C(C=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70650652 | |

| Record name | tert-Butyl 4-[4-(benzyloxy)phenyl]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

936497-89-1 | |

| Record name | tert-Butyl 4-[4-(benzyloxy)phenyl]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

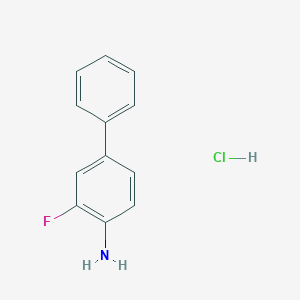

![2-{[(4-Fluorophenyl)carbamoyl]amino}pentanedioic acid](/img/structure/B1437399.png)

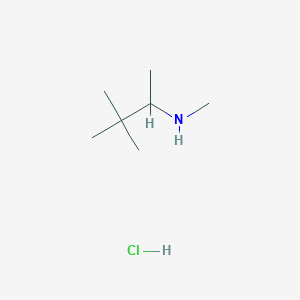

![5-amino-1-(3-chlorophenyl)-1,3a,5,7a-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1437401.png)

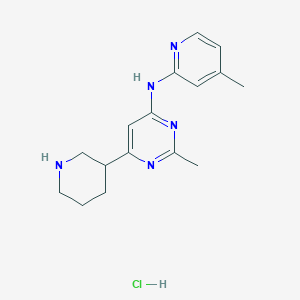

![N-[1-(2-tert-butyl-4-methyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine](/img/structure/B1437409.png)

![2-ethoxy-4-[(1E)-(hydroxyimino)methyl]phenol](/img/structure/B1437414.png)

![2-Methylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1437419.png)